

# Structure and properties of 4-(tert-butyl)pyridine-2-carboxylic acid

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## Compound of Interest

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An In-depth Technical Guide to 4-(tert-butyl)pyridine-2-carboxylic Acid

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Foreword: In the landscape of modern chemical synthesis and drug discovery, the utility of a molecule is defined by its structural nuances and reactive potential. Pyridine carboxylic acids, as a class, have provided the scaffold for a multitude of therapeutic agents, acting as crucial enzyme inhibitors and versatile chemical building blocks.[1] This guide focuses on a specific, valuable derivative: 4-(tert-butyl)pyridine-2-carboxylic acid. Herein, we dissect its core structural features, physicochemical properties, and synthetic pathways, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in practical application and scientific integrity.

## Molecular Identity and Structural Framework

4-(tert-butyl)pyridine-2-carboxylic acid, also known as 4-tert-butylpicolinic acid, is a disubstituted pyridine derivative.[2] Its architecture is characterized by a pyridine ring functionalized with a sterically demanding tert-butyl group at the C4 position and a carboxylic acid group at the C2 position. This specific arrangement of functional groups dictates its unique chemical behavior and utility.

The tert-butyl group, a bulky, electron-donating substituent, influences the electronic properties and steric environment of the pyridine ring. This steric hindrance can direct the regioselectivity

of further reactions and modulate the coordination geometry when the molecule acts as a ligand. The carboxylic acid at the C2 position, adjacent to the ring nitrogen, is a key reactive handle for derivatization and a primary site for coordination with metal centers.

Key Identifiers:

- IUPAC Name: 4-(tert-butyl)pyridine-2-carboxylic acid[2][3]
- CAS Number: 42205-74-3[2][3][4]
- Molecular Formula: C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub>[2][4]
- Molecular Weight: 179.22 g/mol [2][4]
- InChIKey: HDKBJZCKLMQKKD-UHFFFAOYSA-N[2][3][4]

Caption: Molecular structure of 4-(tert-butyl)pyridine-2-carboxylic acid.

## Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. The data presented below has been aggregated from various chemical data repositories.

| Property                 | Value   | Source |
|--------------------------|---|--------|
| Molecular Formula        | C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub> | [2][4] |
| Molecular Weight         | 179.22 g/mol                                    | [2][4] |
| CAS Number               | 42205-74-3                                      | [2][4] |
| Density                  | 1.107 g/cm <sup>3</sup>                         | [4]    |
| Boiling Point            | 321.3 °C  | [4]    |
| Flash Point              | 148.1 °C  | [4]    |
| Refractive Index         | 1.525   | [4]    |
| XLogP3                   | 2.08  | [4]    |
| PSA (Polar Surface Area) | 50.19 Å <sup>2</sup>                            | [4]    |

XLogP3 is a computed octanol/water partition coefficient, indicating moderate lipophilicity. The Polar Surface Area (PSA) suggests reasonable cell permeability characteristics.

## Spectroscopic Profile: A Structural Verification System

Spectroscopic analysis provides an empirical foundation for structural confirmation. The following sections detail the expected spectral characteristics, which serve as a self-validating system for sample identification and purity assessment.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

| Proton Assignment                          | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity             | Integration | Rationale  |
|--|--|--------------------------|-------------|--|
| Pyridine H-6                               | 8.5 - 8.7                                  | Doublet (d)              | 1H          | Deshielded by adjacent nitrogen and carboxylic acid. |
| Pyridine H-3                               | 8.0 - 8.2                                  | Doublet (d)              | 1H          | Ortho-coupled to H-5, deshielded by proximity to C2. |
| Pyridine H-5                               | 7.5 - 7.7                                  | Doublet of doublets (dd) | 1H          | Coupled to both H-3 and H-6.                         |
| tert-butyl (CH <sub>3</sub> ) <sub>9</sub> | 1.3 - 1.4                                  | Singlet (s)              | 9H          | Equivalent methyl protons of the bulky alkyl group.  |
| Carboxylic Acid OH                         | 11.0 - 13.0                                | Broad singlet (br s)     | 1H          | Exchangeable proton, highly deshielded.              |

Note: Predicted shifts are based on general principles and data from similar structures like 4,4'-di-tert-butyl-2,2'-bipyridyl.[5][6] Actual values may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present. For 4-(tert-butyl)pyridine-2-carboxylic acid, the key absorptions are associated with the carboxylic acid and the aromatic ring.

| Functional Group                 | Wavenumber (cm <sup>-1</sup> ) | Intensity     | Description  |
|----------------------------------|--------------------------------|---------------|--|
| O-H Stretch<br>(Carboxylic Acid) | 3300 - 2500                    | Broad, Strong | Very broad due to hydrogen bonding, often obscuring C-H stretches.[7][8] |
| C-H Stretch<br>(Aromatic)        | 3100 - 3000                    | Medium        | Characteristic of sp <sup>2</sup> C-H bonds on the pyridine ring.[7]     |
| C-H Stretch (Aliphatic)          | 2980 - 2850                    | Strong        | Characteristic of sp <sup>3</sup> C-H bonds in the tert-butyl group.     |
| C=O Stretch<br>(Carboxylic Acid) | 1760 - 1690                    | Strong, Sharp | Intense absorption typical for a carbonyl group in a carboxylic acid.[8] |
| C=C, C=N Stretch<br>(Aromatic)   | 1600 - 1450                    | Medium-Strong | Multiple bands corresponding to pyridine ring vibrations.                |
| C-O Stretch<br>(Carboxylic Acid) | 1320 - 1210                    | Strong        | Coupled with O-H bending.[8]   |

## Mass Spectrometry

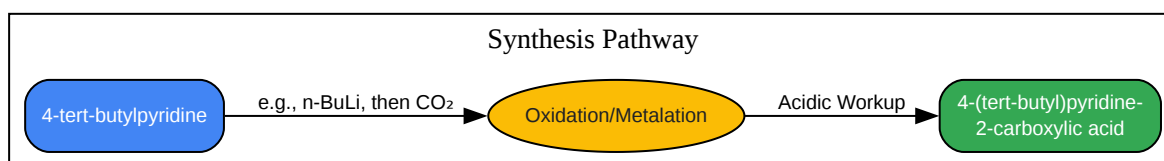
Mass spectrometry is used to determine the molecular weight and gain insight into the molecule's fragmentation pattern, further confirming its structure.

| m/z Value | Ion                 | Rationale  |
|-----------|---------------------|--|
| 179       | $[M]^+$             | Molecular ion peak corresponding to the exact mass of $C_{10}H_{13}NO_2$ . <a href="#">[4]</a> <a href="#">[9]</a> |
| 164       | $[M - CH_3]^+$      | Loss of a methyl radical from the tert-butyl group.  |
| 134       | $[M - COOH]^+$      | Loss of the carboxylic acid group as a radical.  |
| 122       | $[M - C(CH_3)_3]^+$ | Loss of the tert-butyl radical.  |
| 57        | $[C(CH_3)_3]^+$     | Tert-butyl cation, often a prominent peak for tert-butyl containing compounds.                                     |

## Synthesis and Chemical Reactivity

### Synthetic Strategy: A Scalable Approach

A robust and scalable synthesis is paramount for the practical application of any chemical intermediate. While multiple routes may exist, a common and efficient method involves the derivatization of commercially available precursors like picolinic acid or 4-tert-butylpyridine. A related synthesis for a pyridinooxazoline (PyOx) ligand starts from picolinic acid, demonstrating its utility as a versatile starting material.[\[10\]](#)[\[11\]](#) The general logic involves introducing the tert-butyl group onto a pre-existing pyridine-2-carboxylic acid scaffold or, conversely, carboxylating a pre-existing 4-tert-butylpyridine molecule.



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Caption: A conceptual workflow for the synthesis of the target compound.

## Experimental Protocol: Directed Ortho Metalation

This protocol describes a plausible synthesis via directed ortho metalation of 4-tert-butylpyridine, a method known for its regioselectivity in functionalizing pyridine rings.

Objective: To synthesize 4-(tert-butyl)pyridine-2-carboxylic acid from 4-tert-butylpyridine.

Materials:

- 4-tert-butylpyridine
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Dry ice (solid CO<sub>2</sub>)
- Hydrochloric acid (HCl), 1M
- Diethyl ether
- Magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 4-tert-butylpyridine (1.0 eq) and anhydrous THF.
- **Deprotonation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, maintaining the temperature below -70 °C. The nitrogen atom directs the lithiation to the C2 position. The reaction mixture is stirred at this temperature for 2-3 hours.
- **Carboxylation:** The flask is carefully opened, and an excess of crushed dry ice is added in small portions. The reaction is allowed to slowly warm to room temperature as the CO<sub>2</sub>

sublimes.

- **Workup and Extraction:** Once at room temperature, 1M HCl is added to quench the reaction and protonate the carboxylate salt, adjusting the pH to ~3-4. The aqueous layer is extracted three times with diethyl ether.
- **Isolation and Purification:** The combined organic extracts are dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization or column chromatography to yield the final product.

**Self-Validation:** The identity and purity of the product must be confirmed by comparing its spectroscopic data ( $^1\text{H}$  NMR, IR, MS) with the profiles detailed in Section 3. Melting point analysis should also be performed.

## Core Applications and Field Insights

The unique structure of 4-(tert-butyl)pyridine-2-carboxylic acid makes it a valuable component in several advanced chemical fields.

- **Pharmaceutical Synthesis:** As a pyridine carboxylic acid derivative, it serves as an important scaffold. Such scaffolds are integral to the development of enzyme inhibitors for diseases ranging from tuberculosis to cancer.<sup>[1]</sup> The tert-butyl group can enhance binding affinity within hydrophobic pockets of target proteins and improve metabolic stability. While direct applications of this specific molecule are often proprietary, its structural motifs are highly relevant in medicinal chemistry. For example, related pyridine-based structures are investigated for targeting neurological disorders.<sup>[12]</sup>
- **Coordination Chemistry and Catalysis:** The pyridine-2-carboxylic acid moiety is an excellent bidentate N,O-chelating ligand. It readily forms stable complexes with a wide range of transition metals. These metal complexes can be explored as catalysts for various organic transformations. The bulky tert-butyl group can be used to tune the steric and electronic properties of the catalyst, influencing its activity and selectivity.
- **Materials Science:** The parent compound, 4-tert-butylpyridine, is a well-known additive in electrolytes for dye-sensitized solar cells (DSSCs), where it improves photovoltaic performance.<sup>[13][14][15]</sup> By extension, 4-(tert-butyl)pyridine-2-carboxylic acid can be used as an anchoring group to bind dyes or other functional components to semiconductor



surfaces like TiO<sub>2</sub>, opening avenues for its use in advanced materials and solar energy applications.

## Conclusion

4-(tert-butyl)pyridine-2-carboxylic acid is more than a simple chemical intermediate; it is a precisely engineered tool for the modern scientist. Its combination of a sterically influential tert-butyl group and a versatile pyridine-2-carboxylic acid chelating unit provides a powerful platform for innovation. From designing next-generation pharmaceuticals to developing novel catalysts and advanced materials, the principles and protocols outlined in this guide serve as a foundational resource for harnessing the full potential of this valuable molecule.

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